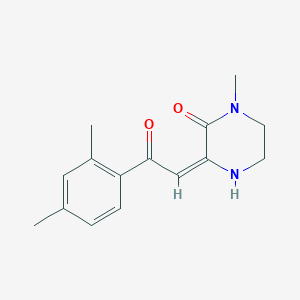
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone is a chemical compound that has been of great interest in the scientific community due to its unique properties. Also known as DMPO, this compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Mécanisme D'action
DMPO exerts its biological effects by inhibiting the activity of certain enzymes involved in cell proliferation and DNA replication. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
DMPO has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. These effects are thought to contribute to the compound's antitumor and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMPO has several advantages as a research tool, including its ability to selectively target cancer cells and its potential use as a photosensitizer in photodynamic therapy. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on DMPO, including the development of new synthetic methods for the compound, the investigation of its potential use as a therapeutic agent for cancer and viral infections, and the exploration of its properties as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMPO and its effects on various signaling pathways in the body.
Méthodes De Synthèse
DMPO can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with methylpiperazine in the presence of a catalyst. This reaction leads to the formation of DMPO, which can be purified using different techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
DMPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs. DMPO has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to destroy cancer cells.
Propriétés
Numéro CAS |
178408-17-8 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
(3E)-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-10-4-5-12(11(2)8-10)14(18)9-13-15(19)17(3)7-6-16-13/h4-5,8-9,16H,6-7H2,1-3H3/b13-9+ |
Clé InChI |
UXFWUUUFWRUKNL-UKTHLTGXSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(=O)/C=C/2\C(=O)N(CCN2)C)C |
SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C)C |
Synonymes |
(3E)-3-[2-(2,4-dimethylphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2- one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



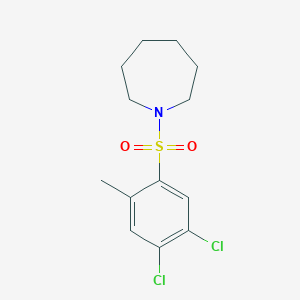
![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)
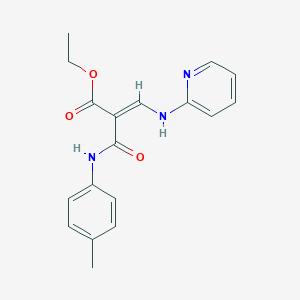
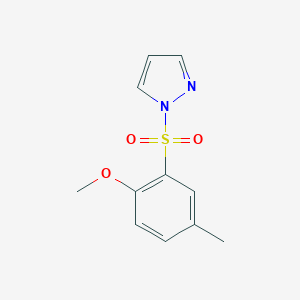
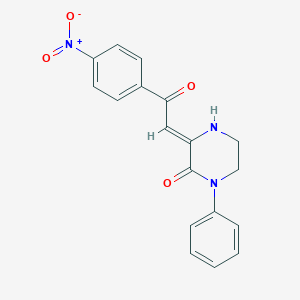
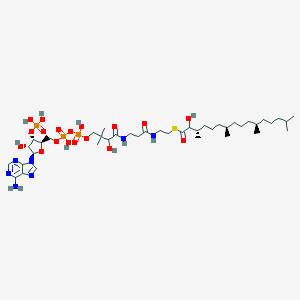

![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
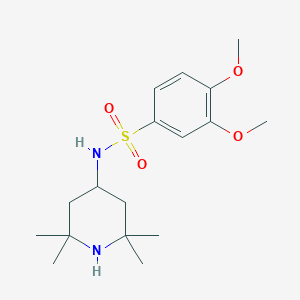
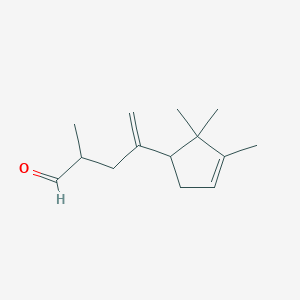
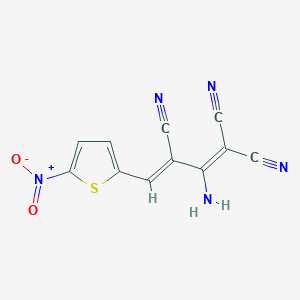

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)
